N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(27)16-8-10-18(11-9-16)24-21(28)14-26-20-7-3-2-6-19(20)25-22(26)17-5-4-12-23-13-17/h2-13H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCLTOYGTZYBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both aromatic and heterocyclic components, particularly a benzimidazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several key structural elements that contribute to its biological activity:
- Benzimidazole Moiety : Known for anti-cancer and anti-inflammatory properties.
- Pyridine Ring : Often involved in interactions with biological targets.
- Acetylphenyl Group : Enhances lipophilicity, which may improve bioavailability.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For example, studies have reported IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor effects .
- Anti-inflammatory Effects : The benzimidazole component is associated with the modulation of inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, although further research is needed to elucidate its efficacy against specific pathogens .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in cancer progression or inflammation, thereby inhibiting their activity.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways critical for tumor growth and inflammation.
Antitumor Efficacy
In a study focusing on the antitumor activity of benzimidazole derivatives, this compound was evaluated alongside other similar compounds. The results indicated that it significantly inhibited cell proliferation in vitro, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents .
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | HCC827 | 6.26 ± 0.33 |
| Other Compound A | HCC827 | 12.5 ± 0.45 |
| Other Compound B | HCC827 | 8.75 ± 0.30 |
Anti-inflammatory Studies
Another study evaluated the anti-inflammatory potential of this compound using animal models of inflammation. Results showed a significant reduction in inflammatory markers when treated with this compound compared to control groups .
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile of the compound in animal models.
- Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for desired therapeutic targets.
Comparison with Similar Compounds
Structural Features
The compound’s benzimidazole-pyridine-acetamide scaffold is shared with several analogs, but substituent variations critically influence properties:
Physicochemical Properties
Substituents significantly alter solubility, stability, and bioavailability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
